PF-3084014 hydrobromide, chemically known as (S)-2-((S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide hydrobromide, is a potent γ-secretase inhibitor. It has demonstrated significant potential in preclinical research for its ability to reduce amyloid-β (Aβ) production, making it a subject of interest in the study of Alzheimer's disease [, ]. Additionally, its role in modulating the Notch signaling pathway has sparked research into its potential applications in cancer treatment, particularly in addressing castration-resistant prostate cancer (CRPC) [, , , ].
A detailed synthesis pathway for PF-3084014 is described in the publication "Design, Synthesis, and in vivo Characterization of a Novel Series of Tetralin Amino Imidazoles as γ-Secretase Inhibitors: Discovery of PF-3084014" [, ]. This paper outlines the step-by-step chemical synthesis process, including specific reagents, reaction conditions, and characterization data for the intermediates and the final compound.
PF-3084014, being a γ-secretase inhibitor, primarily interacts with the active site of the γ-secretase enzyme, forming a stable complex and preventing the cleavage of amyloid precursor protein (APP) []. This interaction is likely driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions between the inhibitor and the amino acid residues of the enzyme's active site. Further studies are needed to elucidate the specific residues involved in this interaction and the binding affinity of PF-3084014 to γ-secretase.
PF-3084014 exerts its biological effects primarily by inhibiting the γ-secretase enzyme, a key player in the production of amyloid-β (Aβ) peptides [, ]. By blocking γ-secretase activity, PF-3084014 reduces the cleavage of amyloid precursor protein (APP), thereby lowering Aβ levels. Additionally, it interferes with the Notch signaling pathway, which plays a crucial role in cell proliferation and differentiation [, , ]. This dual mechanism of action makes PF-3084014 a promising candidate for further research in both Alzheimer's disease and cancer.
PF-3084014 has demonstrated potent inhibition of Aβ production in preclinical models [, ]. This suggests its potential as a therapeutic agent for Alzheimer's disease, which is characterized by the accumulation of Aβ plaques in the brain. Studies in transgenic mice models of Alzheimer's disease have shown that PF-3084014 can effectively reduce Aβ levels in both the brain and cerebrospinal fluid [].
Research has revealed that PF-3084014 can modulate the Notch signaling pathway, which is often dysregulated in various cancers, including CRPC [, , , ]. Preclinical studies have shown that PF-3084014 can inhibit the growth of CRPC cells in vitro and in vivo, suggesting its potential as a therapeutic agent for this aggressive form of prostate cancer []. Additionally, its ability to sensitize CRPC cells to other anti-cancer drugs like enzalutamide and docetaxel highlights its potential role in combination therapy [].
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: